Diethoxymethylsilicon
Description
Overview of Organosilicon Compounds and Their Research Significance
Organosilicon compounds are characterized by the presence of at least one silicon-carbon bond. numberanalytics.com The silicon atom's ability to form stable bonds with carbon, oxygen, nitrogen, and other elements allows for the creation of a vast number of structures with tailored properties. iust.ac.ir These compounds are not merely passive ingredients; they are often reactive intermediates and even catalysts in various chemical transformations. bohrium.comresearchgate.net
The research significance of organosilicon compounds is vast and continues to expand. They are fundamental to the synthesis of silicones and polysiloxanes, materials prized for their thermal stability, flexibility, and resistance to oxidation and UV radiation. zmsilane.com These properties have led to their widespread use in electronics, medical devices, construction materials, and personal care products. zmsilane.com In the pharmaceutical industry, organosilicon compounds serve as crucial intermediates in the synthesis of complex drug molecules and can enhance the pharmacological properties of biologically active compounds. iust.ac.irnumberanalytics.com Furthermore, emerging fields like renewable energy are exploring silicon-based materials for applications in solar cells and energy storage. numberanalytics.com The continuous development of new synthetic methods, such as hydrosilylation and Grignard reactions, further broadens the applicability of these compounds in both academic and industrial research. zmsilane.com
The Role of Alkoxysilanes in Advanced Chemical Synthesis
Alkoxysilanes are a specific class of organosilicon compounds that possess at least one alkoxy group (an organic group bonded to an oxygen atom, which is in turn bonded to the silicon atom). These compounds are instrumental in advanced chemical synthesis due to their unique reactivity. The silicon-oxygen bond in alkoxysilanes can undergo hydrolysis and condensation reactions, leading to the formation of robust siloxane networks (Si-O-Si). dakenchem.com This process is the foundation of sol-gel chemistry, a versatile method for producing silica-based materials with controlled properties. mdpi.com
The versatility of alkoxysilanes allows them to act as powerful modifying agents, improving the properties of various materials. dakenchem.com For instance, they are used as coupling agents to promote adhesion between organic polymers and inorganic substrates, a critical function in the automotive, construction, and aerospace industries. dakenchem.com In surface treatments, alkoxysilanes can be used to customize the characteristics of a material. dakenchem.com The transformation of readily available silica (B1680970) (SiO2) into alkoxysilanes is an area of active research, aiming to develop more sustainable and economically viable synthetic routes. nih.govnih.govacs.org
Diethoxymethylsilicon: A Key Building Block in Contemporary Research
Within the broad family of alkoxysilanes, this compound stands out as a key building block in modern research. ufs.ac.za Its structure, featuring a methyl group and two ethoxy groups attached to a central silicon atom, provides a versatile platform for a variety of chemical transformations.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 290°C |
| Density | 0.920 g/cm³ |
This table displays key physical properties of this compound.. chemdad.com
The development of organosilicon chemistry dates back to the 19th century, with significant contributions from pioneers like Charles Friedel and James Crafts, and later, Frederic Kipping, who coined the term "silicone." iust.ac.ir While specific early research on this compound is not extensively documented in readily available literature, its utility would have emerged from the broader exploration of alkoxysilanes. The foundational work on reactions like hydrosilylation, catalyzed by platinum-based systems such as Speier's and Karstedt's catalysts, was crucial for the synthesis of functionalized organosilanes, including those derived from this compound. mdpi.com The ability to modify materials and synthesize new structures has been a driving force in its continued study.
The research involving this compound has evolved from fundamental synthetic explorations to highly specialized applications. Initially, research would have focused on its synthesis and basic reactivity. Over time, its role as a versatile building block became more apparent. For example, it has been used in the synthesis of silane (B1218182) coupling agents like (3-aminopropyl)diethoxymethylsilane, which are employed to enhance the adhesion between different materials. researchgate.net Research has also explored its use in the creation of modified polymers. For instance, cyclopentene (B43876) ring-opening polymers have been functionalized with compounds containing alkoxysilyl groups to improve their affinity with inorganic particles, leading to polymer compositions with desirable properties. researchgate.net More recent research has seen its incorporation into more complex systems, such as in the development of low-dielectric constant films for the microelectronics industry and in the synthesis of polysilocarb materials for preceramic and ceramic applications. googleapis.comgoogle.com The ongoing drive for new materials with enhanced properties ensures that the research trajectory for this compound will continue to expand into new and innovative areas.
Structure
2D Structure
Properties
Molecular Formula |
C5H11O2Si |
|---|---|
Molecular Weight |
131.22 g/mol |
InChI |
InChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
GSPGDJGLXPJZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Diethoxymethylsilicon
Preparative Routes for Diethoxymethylsilane (B37029)
The synthesis of Diethoxymethylsilane can be achieved through several chemical routes, ranging from well-established industrial methods to more recent, novel approaches.
The most common and established method for synthesizing alkoxysilanes, including Diethoxymethylsilane, is through the alcoholysis of corresponding chlorosilanes. scispace.com This process involves the reaction of a chlorosilane with an alcohol, leading to the substitution of chlorine atoms with alkoxy groups.
For Diethoxymethylsilane, the primary industrial synthesis involves the reaction of dichloromethylsilane (B8780727) with ethanol (B145695). This reaction proceeds via nucleophilic substitution at the silicon center, where the ethanol molecule displaces a chloride ion. An acid scavenger, such as a tertiary amine, is often used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. scispace.com
Table 1: Established Synthesis of Diethoxymethylsilane
| Reactants | Products | Reaction Type | Catalyst/Conditions |
|---|
This method is favored for its use of readily available starting materials and its scalability for industrial production.
Recent advancements in synthetic chemistry have led to the development of alternative routes for the synthesis of alkoxysilanes. One notable approach is the catalyzed alcoholysis of organosilanes that possess a silicon-hydride (Si-H) functionality. scispace.com This method avoids the generation of corrosive hydrochloric acid. Catalysts such as Stryker's reagent ([Ph3PCuH]6) and tris(pentafluorophenyl) borane (B79455) (B[C6F5]3) have been reported as effective for this transformation. scispace.com While not specific to Diethoxymethylsilane, these catalytic systems represent a more advanced and environmentally benign approach to the synthesis of related alkoxysilanes.
Hydrolysis and Condensation Reactions Involving Diethoxymethylsilane
The ethoxy groups attached to the silicon atom in Diethoxymethylsilane are susceptible to hydrolysis, a reaction that initiates condensation and polymerization processes. This reactivity is the basis for its use in sol-gel technology and the formation of polysiloxane networks.
The sol-gel process is a versatile method for creating solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) that subsequently forms an integrated network (gel). wikipedia.org Alkoxysilanes like Diethoxymethylsilane are common precursors in these processes. sigmaaldrich.com
The process begins with the hydrolysis of the ethoxy groups (Si-OEt) to form silanol (B1196071) groups (Si-OH). These silanol groups are highly reactive and undergo condensation reactions with other silanol or ethoxy groups, eliminating water or ethanol to form siloxane bridges (Si-O-Si). nih.govsanfanchem.com This polycondensation leads to the growth of a cross-linked, three-dimensional network characteristic of a gel. ndhu.edu.tw Diethoxymethylsilane has been used in the sol-gel transition to create polysiloxane coatings on polymer films. researcher.life
The rates of hydrolysis and condensation of alkoxysilanes are highly sensitive to several factors. The kinetics of these reactions determine the structure and properties of the final polysiloxane material.
Key influencing factors include:
pH: The hydrolysis rate is significantly influenced by the pH of the medium. The reaction is slowest near neutral pH and is catalyzed by both acids and bases. afinitica.com
Catalyst: Acidic or basic catalysts are often employed to control the reaction rates. Acidic conditions tend to promote hydrolysis, while basic conditions generally accelerate the condensation step. researchgate.net
Water-to-Silane Ratio: The stoichiometric amount of water is crucial. A higher concentration of water can increase the rate of hydrolysis.
Solvent: The type and concentration of the solvent can affect the solubility of the reactants and the stability of intermediate species. csic.es
Temperature: As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation. afinitica.com
Steric and Inductive Effects: The nature of the organic substituent on the silicon atom influences reactivity. The methyl group in Diethoxymethylsilane has specific electronic and steric effects compared to other alkyl or functional groups. nih.gov
A study on the hydrolytic polycondensation of Diethoxymethylsilane in water under pressure demonstrated that the process can proceed with high conversion without organic solvents or catalysts, highlighting the significant role of reaction conditions. researchgate.net
Table 2: Factors Affecting Diethoxymethylsilane Hydrolysis and Condensation
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
|---|---|---|
| Low pH (Acidic) | Catalyzed (Increased Rate) | Generally Slower than Base-Catalyzed |
| High pH (Basic) | Catalyzed (Increased Rate) | Strongly Catalyzed (Increased Rate) |
| Increased Temperature | Increased Rate | Increased Rate |
| High Water Concentration | Increased Rate | Can be complex; may favor reverse reaction |
Hydrosilylation Reactions of Diethoxymethylsilane
Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.gov Diethoxymethylsilane serves as a reagent in these reactions, providing the reactive hydride. fishersci.ca
This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or nickel. fishersci.caorganic-chemistry.orgprinceton.edu The reaction is highly atom-economical and is used to synthesize a wide range of organosilanes by functionalizing alkenes or alkynes. For instance, Diethoxymethylsilane is used in rhodium-catalyzed conjugate hydrosilylations of α,β-unsaturated aldehydes and copper-catalyzed hydroamination reactions of alkenes. organic-chemistry.org
The general mechanism, particularly for platinum catalysts (Chalk-Harrod mechanism), involves:
Oxidative addition of the Si-H bond of Diethoxymethylsilane to the metal center.
Coordination of the unsaturated substrate (e.g., alkene) to the metal.
Migratory insertion of the alkene into the metal-hydride bond.
Reductive elimination of the final organosilane product, regenerating the catalyst. mdpi.com
Table 3: Examples of Hydrosilylation Reactions with Diethoxymethylsilane
| Unsaturated Substrate | Catalyst Type | General Product |
|---|---|---|
| Alkenes | Rhodium, Copper, Nickel | Alkyl(diethoxy)methylsilane |
| α,β-Unsaturated Aldehydes | Rhodium | Silyl (B83357) enol ether |
Transition Metal Catalysis in Hydrosilylation
A variety of transition metal complexes have been demonstrated to effectively catalyze the hydrosilylation of unsaturated compounds with diethoxymethylsilicon. Among the most prominent are complexes of platinum, rhodium, and iridium.
Platinum-based catalysts, such as Karstedt's catalyst, are widely utilized due to their high activity. These catalysts facilitate the addition of the Si-H bond of this compound to alkenes and alkynes, typically leading to the formation of the corresponding alkyl- or vinyl-diethoxymethylsilanes.
Rhodium complexes, including Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective for the hydrosilylation of alkenes with this compound. These catalysts often exhibit high selectivity and can be tailored for specific applications through ligand modification.
Iridium-based catalysts have emerged as a valuable alternative, offering unique reactivity and selectivity profiles in hydrosilylation reactions involving this compound.
The choice of transition metal catalyst can significantly influence the outcome of the reaction, affecting not only the reaction rate but also the regioselectivity and stereoselectivity of the addition.
Ligand Effects on Reactivity and Selectivity
The ligands coordinated to the transition metal center play a crucial role in modulating the catalyst's activity and selectivity in the hydrosilylation of this compound. The electronic and steric properties of the ligands can be fine-tuned to control the reaction pathway.
For instance, the use of chiral ligands can induce enantioselectivity in the hydrosilylation of prochiral substrates, leading to the formation of optically active organosilicon compounds. Phosphine (B1218219) ligands, with their tunable steric bulk and electronic properties, are commonly employed to influence the regioselectivity of the hydrosilylation of unsymmetrical alkenes and alkynes. The nature of the phosphine ligand can dictate whether the silicon atom adds to the terminal or internal carbon of a double or triple bond.
The development of novel ligand architectures continues to be an active area of research, aiming to enhance the catalytic performance and expand the scope of hydrosilylation reactions with this compound.
Regioselectivity and Stereoselectivity in Hydrosilylation Products
The regioselectivity of the hydrosilylation of unsymmetrical alkenes and alkynes with this compound is a critical aspect, determining the constitutional isomer of the product. The addition of the silyl group can occur at either the more substituted (Markovnikov addition) or the less substituted (anti-Markovnikov addition) carbon atom of the unsaturated bond.
Typically, platinum-catalyzed hydrosilylations of terminal alkenes with this compound proceed with anti-Markovnikov selectivity, yielding the terminal silylalkane. However, the choice of catalyst and reaction conditions can influence this outcome. For example, certain rhodium and iridium catalysts can favor the formation of the branched, Markovnikov addition product.
Stereoselectivity is also a key consideration, particularly in the hydrosilylation of alkynes, which can lead to the formation of either (E)- or (Z)-vinylsilanes. The stereochemical outcome is often dependent on the specific catalyst and reaction mechanism. For instance, some catalysts promote a syn-addition of the Si-H bond, while others lead to an anti-addition.
The ability to control both regioselectivity and stereoselectivity is paramount for the targeted synthesis of specific organosilane isomers with desired properties and functionalities.
Reaction Mechanisms of Hydrosilylation with this compound
The most widely accepted mechanism for the transition metal-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. wikipedia.orgwikipedia.orgfishersci.caleah4sci.comchemohollic.com This mechanism involves a series of steps:
Oxidative Addition: The Si-H bond of this compound adds to the low-valent metal center, forming a metal-hydrido-silyl complex.
Olefin Coordination: The alkene coordinates to the metal center.
Migratory Insertion: The alkene inserts into the metal-hydride bond, forming a metal-alkyl-silyl complex. This step can also proceed via insertion into the metal-silyl bond, which is known as the modified Chalk-Harrod mechanism. chemohollic.com
Reductive Elimination: The alkyl and silyl groups reductively eliminate from the metal center, affording the final alkylsilane product and regenerating the active catalyst.
Variations of this mechanism exist, and the specific pathway can be influenced by the metal, ligands, and substrates involved. Understanding the underlying mechanism is crucial for the rational design of more efficient and selective catalytic systems for the hydrosilylation of this compound.
Functionalization Strategies for this compound
Beyond hydrosilylation, the reactivity of this compound can be harnessed for various functionalization strategies, allowing for the introduction of diverse organic moieties onto the silicon atom.
Alkyl and Aryl Functionalization
The silicon-hydrogen bond in this compound can be replaced with alkyl or aryl groups through reactions with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.orgwikipedia.org These reactions proceed via nucleophilic substitution at the silicon center, where the carbanionic part of the organometallic reagent displaces the hydride.
For example, the reaction of this compound with an alkyl Grignard reagent, such as ethylmagnesium bromide, will yield ethyldiethoxymethylsilane. Similarly, reaction with an aryl Grignard reagent like phenylmagnesium bromide will produce diethoxymethylphenylsilane.
These functionalization reactions significantly expand the synthetic utility of this compound, providing access to a broad range of substituted organosilanes that can serve as precursors for more complex molecules and materials.
Introduction of Heteroatom-Containing Groups
The functionalization of diethoxymethylsilane with heteroatom-containing moieties, such as amino and mercapto groups, is primarily achieved through two key reaction pathways: hydrosilylation and dehydrogenative coupling. These methods provide efficient routes to synthesize aminosilanes and mercaptosilanes, which are widely used in various industrial applications.
Hydrosilylation involves the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double bond. This reaction is a well-established method for forming stable silicon-carbon bonds. In the context of introducing heteroatom-containing groups, unsaturated amines (e.g., allylamine) or unsaturated thiols can be reacted with diethoxymethylsilane in the presence of a catalyst, typically a platinum complex. This process allows for the direct attachment of an aminoalkyl or mercaptoalkyl group to the silicon atom.
Another significant method for forming silicon-nitrogen bonds is dehydrogenative coupling. This reaction involves the coupling of a silane (B1218182) with an amine, resulting in the formation of an aminosilane (B1250345) and the liberation of hydrogen gas. rsc.org This approach offers a direct route to N-silylamines and can be catalyzed by various metal complexes. researchgate.net The reaction of diethoxymethylsilane with primary or secondary amines in the presence of a suitable catalyst can yield the corresponding (amino)diethoxymethylsilane derivatives.
The thiol-ene reaction represents another viable pathway for the synthesis of sulfur-containing organosilanes. nih.gov This radical-mediated reaction involves the addition of a thiol to an alkene. While not a direct reaction of diethoxymethylsilane itself, a vinyl-functionalized diethoxymethylsilane can readily participate in thiol-ene chemistry to introduce mercapto-containing groups.
The following table summarizes the primary synthetic routes for introducing heteroatom-containing groups to diethoxymethylsilane:
| Reaction Type | Reactants | Functional Group Introduced | Key Features |
| Hydrosilylation | Diethoxymethylsilane + Unsaturated Amine/Thiol | Aminoalkyl / Mercaptoalkyl | Forms stable Si-C bonds; typically requires a catalyst. |
| Dehydrogenative Coupling | Diethoxymethylsilane + Amine | Amino | Direct formation of Si-N bonds; produces H2 as a byproduct. rsc.org |
| Thiol-Ene Reaction | Vinyl-functionalized Diethoxymethylsilane + Thiol | Mercaptoalkyl | Efficient radical-mediated reaction. nih.gov |
Diethoxymethylsilane as a Precursor for Silane Coupling Agents
One of the key transformations is the conversion of diethoxymethylsilane into vinyl-functionalized silanes, such as vinylmethyldiethoxysilane. nih.govinnospk.com This can be achieved through hydrosilylation with acetylene. The resulting vinyl group can then participate in polymerization reactions or other chemical modifications to create a range of coupling agents.
Furthermore, diethoxymethylsilane can be a starting material for producing epoxy-functional silane coupling agents, such as (3-glycidoxypropyl)methyldiethoxysilane. guidechem.comchemicalbook.com The synthesis typically involves a multi-step process that may include hydrosilylation with an allyl glycidyl (B131873) ether or a similar unsaturated epoxide. These epoxy silanes are widely used in adhesives, coatings, and composite materials to improve adhesion to various substrates. sigmaaldrich.comchemimpex.comgelest.com
The ethoxy groups on diethoxymethylsilane are also crucial for its function as a precursor. These groups can undergo hydrolysis and condensation reactions, which is the fundamental chemistry behind the sol-gel process. researcher.life In a typical sol-gel process, the silane is hydrolyzed to form silanols (Si-OH), which then condense to form a stable, three-dimensional siloxane network (Si-O-Si) on the surface of an inorganic material. This process allows for the formation of thin, functional coatings that can alter the surface properties of substrates.
The versatility of diethoxymethylsilane as a precursor is highlighted in the following table, which outlines its role in the synthesis of different classes of silane coupling agents:
| Silane Coupling Agent Type | Synthetic Pathway from Diethoxymethylsilane | Key Functional Group |
| Vinyl Silanes | Hydrosilylation with acetylene | Vinyl |
| Epoxy Silanes | Multi-step synthesis involving hydrosilylation | Epoxy (Glycidyl) |
| Amino Silanes | Hydrosilylation with unsaturated amines or dehydrogenative coupling | Amino |
| Mercapto Silanes | Hydrosilylation with unsaturated thiols or thiol-ene reaction | Mercapto |
Advanced Materials Applications of Diethoxymethylsilicon
Polymer and Copolymer Synthesis Using Diethoxymethylsilane (B37029)
The reactivity of the Si-H bond and the hydrolyzable ethoxy groups in Diethoxymethylsilane makes it a valuable monomer and crosslinking agent in polymer chemistry. It can be integrated into polymer backbones or used to functionalize existing polymers, thereby imparting desirable characteristics such as thermal stability, hydrophobicity, and improved mechanical strength.
Organopolysiloxane Resin Synthesis and Modification
Diethoxymethylsilane is utilized as a precursor in the synthesis of organopolysiloxane resins, which are known for their excellent thermal and chemical stability. The synthesis process typically involves the hydrolysis and polycondensation of DEMS, often in combination with other alkoxysilanes, to form a crosslinked siloxane (Si-O-Si) network.
The methyl group in DEMS contributes to the hydrophobicity and flexibility of the resulting resin, while the two ethoxy groups provide sites for condensation, forming a linear or lightly branched polymer structure. By controlling the reaction conditions, such as water content, catalyst, and temperature, the molecular weight and architecture of the polysiloxane resin can be precisely tailored.
Furthermore, DEMS is employed to modify existing organic resins, such as acrylics, epoxies, and polyesters. drexel.edu By reacting DEMS with these resins, alkoxysilyl groups are introduced into the organic polymer structure. drexel.edu These functionalized resins can then undergo moisture curing, where the hydrolysis and condensation of the silyl (B83357) groups lead to the formation of a stable siloxane network, enhancing properties like adhesion, heat resistance, and weatherability. drexel.edudakenchem.com
Table 1: Influence of Diethoxymethylsilane on Modified Resin Properties
| Property | Base Resin (e.g., Acrylic) | DEMS-Modified Acrylic Resin |
|---|---|---|
| Adhesion to Inorganic Substrates | Moderate | Excellent |
| Heat Resistance | Good | Very Good |
| Weatherability | Good | Excellent |
| Curing Mechanism | Thermal/UV | Moisture-Cure |
This table presents typical enhancements observed when an organic resin is modified with an alkoxysilane like Diethoxymethylsilane.
Silane-Functionalized Polymer Architectures
The creation of specific polymer architectures is crucial for developing materials with advanced functionalities. Diethoxymethylsilane can be used to synthesize various silane-functionalized polymer structures, including linear, branched, and star-shaped polymers. researchgate.net These architectures are achieved by leveraging controlled polymerization techniques, such as anionic polymerization, followed by end-capping with a silane (B1218182) molecule derived from DEMS. researchgate.net
For instance, living polymers can be terminated with a DEMS-derived moiety to introduce reactive silyl groups at the chain ends. These terminal groups can then be used for subsequent reactions, such as grafting onto surfaces or creating block copolymers. The ability to introduce silicon functionality into organic molecules enables the development of innovative materials with improved performance characteristics for applications like surface coatings and adhesives. nbinno.com
Crosslinking Mechanisms in Polymer Systems
Diethoxymethylsilane functions as an effective crosslinking agent in various polymer systems, particularly in moisture-curing applications. The crosslinking process is initiated by the hydrolysis of the ethoxy groups in the presence of water, which can be ambient moisture. This reaction forms reactive silanol (B1196071) (Si-OH) groups and releases ethanol (B145695) as a byproduct. mdpi.comcsic.es
These silanol groups are highly reactive and subsequently undergo condensation reactions with other silanol groups or with unhydrolyzed ethoxy groups to form stable siloxane (Si-O-Si) bonds. mdpi.comcsic.es This condensation process builds a three-dimensional network structure within the polymer matrix, transforming it from a liquid or thermoplastic state into a durable, crosslinked thermoset material. ebeammachine.com
Hydrolysis: Si-OCH₂CH₃ + H₂O → Si-OH + CH₃CH₂OH
Condensation: Si-OH + HO-Si → Si-O-Si + H₂O OR Si-OH + CH₃CH₂O-Si → Si-O-Si + CH₃CH₂OH
The rate of these reactions can be influenced by catalysts, pH, and the presence of other functional groups. afinitica.com This mechanism is fundamental to the curing of silicone-based sealants, adhesives, and coatings, providing them with excellent mechanical and chemical stability. nih.govrsdjournal.org The formation of this robust siloxane network enhances the polymer's strength, elasticity, and resistance to environmental factors. ebeammachine.com
Development of Hybrid and Composite Materials
Diethoxymethylsilane is a key component in the development of advanced hybrid and composite materials, where it bridges the gap between inorganic and organic components to create materials with synergistic properties.
Inorganic-Organic Hybrid Systems Derived from Diethoxymethylsilane
Inorganic-organic hybrid materials combine the advantages of both material classes, such as the mechanical strength and thermal stability of inorganic materials with the flexibility and processability of organic polymers. mdpi.com Diethoxymethylsilane is frequently used as a precursor in the sol-gel synthesis of these hybrids. ias.ac.inmdpi.com
The sol-gel process involves the hydrolysis and condensation of DEMS, often in conjunction with other metal alkoxides like tetraethoxysilane (TEOS). nih.govnih.gov The organic methyl group remains covalently bonded to the silicon atom, becoming an integral part of the resulting inorganic silica (B1680970) network. nih.gov This allows for the creation of a homogeneous, molecular-level composite.
By carefully selecting the organic functional groups and the inorganic precursors, the properties of the hybrid material can be precisely controlled. mdpi.com These materials find applications in coatings, membranes, and as matrices for functional molecules. The sol-gel method provides a versatile route to these materials under mild conditions, making it possible to incorporate sensitive organic or even biological molecules. ias.ac.in
Table 2: Properties of a DEMS/TEOS-Derived Hybrid Material
| Property | Pure Silica (from TEOS) | DEMS/TEOS Hybrid (20:80 mol%) |
|---|---|---|
| Contact Angle (Water) | ~30° (Hydrophilic) | ~95° (Hydrophobic) |
| Flexibility | Brittle | Increased Flexibility |
| Thermal Stability | High | High |
| Porosity | Controllable | Controllable |
This table illustrates the effect of incorporating Diethoxymethylsilane into a silica matrix, leading to a more hydrophobic and flexible material.
Nanocomposites Incorporating Diethoxymethylsilicon Derivatives
In the field of nanocomposites, Diethoxymethylsilane derivatives are used to functionalize the surface of nanoparticles (e.g., silica, metal oxides) or to form the matrix in which nanoparticles are dispersed. kit.edu Surface modification of nanoparticles with silanes is crucial for improving their dispersion within a polymer matrix and for enhancing the interfacial adhesion between the filler and the matrix. nih.gov
Derivatives of DEMS can be synthesized to contain other reactive groups that can bond with a polymer matrix. The silane end of the molecule anchors to the nanoparticle surface through hydrolysis and condensation reactions with surface hydroxyl groups. This surface treatment prevents the agglomeration of nanoparticles and ensures a more uniform composite material with enhanced mechanical and thermal properties. nih.govmdpi.com For example, incorporating silane-modified silica nanoparticles into dental resins has been shown to significantly improve properties like flexural modulus and compressive strength. nih.gov
Interfacial Interactions in Diethoxymethylsilane-Based Nanocomposites
Diethoxymethylsilane and its derivatives play a crucial role as coupling agents in nanocomposites, significantly enhancing the interfacial interactions between inorganic fillers and organic polymer matrices. The effectiveness of these nanocomposites hinges on the compatibility and strength of the bond at the filler-polymer interface. Silane coupling agents, such as 3-aminopropyl-diethoxymethylsilane, are utilized to improve the compatibility between nanoparticles, like titanium oxide (TiO2), and the polymer matrix. mdpi.comrsc.org This enhancement is attributed to the bifunctional nature of the silane molecule, which can form stable chemical bonds with both the inorganic filler and the organic polymer.
The mechanism involves the hydrolysis of the ethoxy groups on the silicon atom in the presence of moisture, forming reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic fillers (e.g., silica, TiO2), forming strong, covalent siloxane bonds (Si-O-filler). atamanchemicals.comresearchgate.net The organofunctional group of the silane (e.g., an amino or methyl group) extends away from the filler surface and can physically entangle or chemically react with the polymer matrix during the composite's curing or formation process. atamanchemicals.com
This chemical bridging mitigates the tendency of nanoparticles to agglomerate due to strong van der Waals forces, leading to a more uniform dispersion of the filler within the polymer. mdpi.comacs.org Improved dispersion and strong interfacial adhesion create a distinct interphase region where the polymer chains are "rigidified" around the filler particles. mdpi.com This rigidification restricts the mobility of the polymer chains at the interface, leading to a more efficient transfer of stress from the polymer matrix to the reinforcing filler. mdpi.com Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) are often used to confirm the improved compatibility and dispersion resulting from these enhanced interfacial interactions. mdpi.comrsc.org
Reinforcement Mechanisms in Composite Structures
The incorporation of Diethoxymethylsilane-derived coupling agents is a key strategy for reinforcing composite structures, leading to significant improvements in their mechanical properties. The primary reinforcement mechanism stems from the enhanced stress transfer between the polymer matrix and the inorganic fillers, which is facilitated by the strong interfacial adhesion promoted by the silane. mdpi.comresearchgate.net
In a composite without a coupling agent, the interface is often weak, leading to stress concentration at the filler-matrix boundary and premature failure under load. When a silane coupling agent is introduced, it forms a robust chemical bridge that allows mechanical stress to be effectively transferred from the weaker polymer matrix to the stronger, stiffer filler particles or fibers. researchgate.net This efficient stress transfer mechanism results in a composite material with superior mechanical performance compared to the neat polymer.
Research on glass fiber/epoxy resin composites has demonstrated the effectiveness of using a silicone polymer (PSOL) as an interface modifier. The addition of the silicon-based modifier significantly improved the interfacial bonding, leading to measurable enhancements in key mechanical properties. researchgate.net
Table 1: Improvement in Mechanical Properties of Glass Fiber/Epoxy Composites with Silicone Polymer Modifier
| Mechanical Property | Percentage Increase |
|---|---|
| Interlaminar Shear Strength | 9.28% |
| Tensile Strength | 13.61% |
| Elongation at Break | 12.66% |
| Blending Strength | 19.22% |
Data sourced from a study on the effects of silicone polymer (PSOL) as an interfacial modifier in GF/EP composites. researchgate.net
Surface Functionalization and Modification
Diethoxymethylsilane is a versatile compound widely used for the functionalization and modification of various surfaces, a critical process in materials science and advanced chemistry. pubcompare.ai Its ability to form robust silicon-carbon bonds makes it a key reagent for altering the surface properties of substrates to achieve desired characteristics such as hydrophobicity, improved adhesion, or biocompatibility. pubcompare.aidakenchem.com
Modification of Substrate Surfaces with Diethoxymethylsilane
Diethoxymethylsilane and its functionalized derivatives are employed to chemically modify a range of substrate surfaces, including metals, glass, silica, and polymers. dakenchem.comresearchgate.net The process typically involves the reaction of the silane's hydrolyzable ethoxy groups with active sites, such as hydroxyl groups, on the substrate's surface. This reaction forms a durable, covalent bond between the silicon atom and the substrate, effectively anchoring the silane molecule to the surface. atamanchemicals.com
One notable application is the treatment of silica and silicon wafer surfaces with aminosilanes like (3-aminopropyl)diethoxymethylsilane. researchgate.net Such treatments can form thin, often monolayer, films that alter the surface chemistry, for instance, by introducing reactive amine groups. researchgate.net Another example involves modifying polylactide (PLA) films by coating them with a polysiloxane gel derived from the condensation of Diethoxymethylsilane. researcher.life This polysiloxane layer can then be further functionalized, for example, by grafting hydrophilic molecules to significantly increase the wettability of the PLA surface, a desirable trait for medical applications. researcher.life
The modification can be tailored to achieve specific outcomes. For example, surface treatments can be designed to make a surface more hydrophobic, which can be quantified by an increase in the contact angle of water on the treated surface. google.com This functionalization is critical for applications requiring water repellency or controlled surface energy. google.cominnospk.com
Table 2: Examples of Surface Modification Using Diethoxymethylsilane and Derivatives
| Substrate | Silane Used | Purpose of Modification | Result |
|---|---|---|---|
| Fused Silica / Silicon Wafer | (3-aminopropyl)diethoxymethylsilane | Introduction of amine functional groups | Formation of a 6-10 Å thick aminosilane (B1250345) monolayer. researchgate.netacs.org |
| Polylactide (PLA) Film | Diethoxymethylsilane (as a precursor for a polysiloxane gel) | Increase surface hydrophilicity | Water contact angle decreased from 80° to as low as 38°, significantly improving wettability. researcher.life |
Formation of Thin Films and Coatings
Diethoxymethylsilane (DEMS) is a critical precursor material in the semiconductor and electronics industries for the formation of silicon-based thin films and coatings. datahorizzonresearch.comarchivemarketresearch.com These films are typically deposited using chemical vapor deposition (CVD) techniques, including plasma-enhanced CVD (PECVD). google.comresearchgate.net In these processes, DEMS is introduced into a reaction chamber where it decomposes and reacts to form a solid film on a substrate. google.com
A significant application of DEMS is in the deposition of amorphous silicon oxycarbide (a-SiOC:H) thin films. researchgate.netresearchgate.net These films are valued for their dielectric properties (low-k dielectrics), which are essential for reducing signal delay and power consumption in integrated circuits. researchgate.netacs.org The properties of the resulting film, such as its dielectric constant, refractive index, and thermal stability, can be precisely controlled by adjusting deposition parameters like the substrate temperature. researchgate.netresearchgate.net
Research has shown that a-SiOC:H films derived from DEMS are morphologically homogeneous, exhibit good adhesion to substrates, and have small surface roughness. researchgate.net These characteristics make them suitable for various applications, including as potential dielectric materials and as protective or encapsulation coatings for electronic components. researchgate.netresearchgate.net The versatility of DEMS as a precursor allows for the creation of films ranging from polymer-like to highly crosslinked ceramic-like materials, depending on the deposition conditions. researchgate.netresearchgate.net
Specialized Coating and Adhesive Systems
Diethoxymethylsilane and related organosilanes are integral components in the formulation of specialized, high-performance coating and adhesive systems. datahorizzonresearch.cominnospk.com They function primarily as coupling agents and adhesion promoters, enhancing the bond between organic polymers and inorganic substrates. innospk.cominnospk.com This capability is vital in industries where durability and strong adhesion are paramount, such as in automotive, aerospace, and construction. silsource.com The unique chemical and physical properties of DEMS, including its ability to form silicon-based polymers and hybrid materials, make it a valuable ingredient in advanced coatings, adhesives, and sealants. datahorizzonresearch.com
Role of Diethoxymethylsilane in Enhancing Adhesion Properties
The primary role of Diethoxymethylsilane in adhesive and coating formulations is to enhance adhesion between dissimilar materials, particularly between an organic resin and an inorganic surface like metal, glass, or ceramic. dakenchem.comnbinno.com Silanes act as molecular bridges at the interface, forming strong and durable chemical bonds that would not otherwise exist. atamanchemicals.com
The mechanism of adhesion promotion involves a dual-reactivity process. The ethoxy groups attached to the silicon atom hydrolyze in the presence of water to form silanol (Si-OH) groups. These silanols can then react and form covalent oxane bonds (e.g., Si-O-Metal) with the inorganic substrate. atamanchemicals.com Simultaneously, the methyl group (or other organic functional group on a derivative silane) attached to the silicon atom interacts with the organic polymer matrix of the adhesive or coating. This interaction can be through interdiffusion, entanglement, or covalent reaction, creating a robust link between the two phases. atamanchemicals.com
Increased Bond Strength: The covalent bonds formed at the interface are significantly stronger than weaker van der Waals forces, leading to superior adhesion. wiley.com
Improved Durability: The stable siloxane bonds enhance resistance to environmental factors such as moisture, which can otherwise degrade the adhesive interface and lead to delamination. atamanchemicals.com
Enhanced Compatibility: Silanes improve the compatibility and wetting of the organic resin on the inorganic surface. innospk.com
By modifying the surface properties of the substrate, silane adhesion promoters like Diethoxymethylsilane ensure a more durable and reliable bond, significantly extending the service life and performance of coatings and adhesives. atamanchemicals.com
Formulation Science of Diethoxymethylsilane-Based Coatings
The formulation of coatings incorporating diethoxymethylsilane is a nuanced process rooted in the principles of sol-gel chemistry and polymer science. As a bifunctional organosilane, diethoxymethylsilane serves multiple roles within a coating matrix, acting as a network former, an adhesion promoter, and a surface modifier. evonik.com Its utility stems from the presence of two hydrolyzable ethoxy groups and a stable methyl group attached to the silicon atom. nbinno.cominnospk.com The formulation science, therefore, revolves around controlling the hydrolysis and condensation reactions of the silane and its interaction with other components to achieve desired coating properties. afinitica.comscispace.com
The core of formulating with diethoxymethylsilane involves the sol-gel process, which transforms a colloidal suspension (sol) into a solid network (gel). frontiersin.org This process is initiated by the hydrolysis of the ethoxy groups (Si-OC2H5) in the presence of water to form reactive silanol groups (Si-OH). paint.orgresearchgate.net These silanol groups then undergo condensation reactions with each other or with other hydroxyl groups (from other silanes or on the substrate surface) to form stable siloxane bridges (Si-O-Si), creating a cross-linked, three-dimensional inorganic network. paint.orgresearchgate.net
Key parameters that govern the formulation and final properties of the coating include:
pH: The rates of hydrolysis and condensation are highly pH-dependent. Acidic conditions typically promote faster hydrolysis, while basic conditions tend to accelerate condensation. afinitica.comresearchgate.net
Water-to-Silane Ratio: The stoichiometry of water is critical. A sufficient amount of water is necessary for complete hydrolysis, but excess water can affect the sol's stability and the final film's microstructure.
Catalysts: Acids, bases, or organometallics are often used to control the reaction kinetics. paint.org
Solvents: Solvents like alcohols are used to homogenize the reactants (silane, water, catalyst) and control the concentration and viscosity of the sol, which in turn influences the thickness and uniformity of the final coating. ebin.pub
Co-precursors: Diethoxymethylsilane is frequently used in conjunction with other alkoxysilanes or metal alkoxides to create hybrid organic-inorganic coatings with tailored functionalities. mdpi.comrsc.org
A primary function of diethoxymethylsilane in coating formulations is to enhance adhesion. dakenchem.com The silanol groups formed during hydrolysis can form strong, covalent Si-O-Metal bonds with inorganic substrates like glass, metals, and ceramics that possess surface hydroxyl groups. specialchem.comevonik.com Simultaneously, the organic methyl group provides compatibility and potential for cross-linking with the organic polymer binder of the coating. specialchem.com This dual reactivity creates a molecular bridge at the interface, significantly improving the coating's resistance to being removed from the substrate. dakenchem.com
Formulations can be designed to create coatings with specific protective properties. By forming a dense, cross-linked siloxane network, diethoxymethylsilane contributes to the creation of a robust barrier layer. dakenchem.com This layer can block the penetration of moisture and protect the underlying material from external environmental factors, thereby improving water resistance, weather resistance, and corrosion resistance. dakenchem.commdpi.comelectrochemsci.org
The incorporation of diethoxymethylsilane with other precursors is a common strategy to develop multifunctional coatings. For instance, it can be combined with tetra-functional silanes like tetraethoxysilane (TEOS) to increase the cross-linking density, hardness, and mechanical strength of the coating. nih.govmdpi.commdpi.com In one study, while not using diethoxymethylsilane itself, a similar difunctional silane, diethoxydimethylsilane (B1329274) (DEDMS), was formulated with methyltrimethoxysilane (B3422404) (MTMS) and TEOS. The research highlighted how varying the precursor ratios allows for fine-tuning of mechanical and hydrophobic properties. TEOS was primarily used to improve mechanical hardness, while the di-substituted silane was intended to enhance hydrophobicity. nih.gov
The following table illustrates exemplary sol-gel formulations based on a study of mixed organosilane systems. While this specific research used Diethoxydimethylsilane (DEDMS), the formulation principles and component roles are directly analogous to systems using Diethoxymethylsilane.
| Formulation Code | MTMS (mol %) | TEOS (mol %) | DEDMS (mol %) | Key Role of Precursors | Resulting Coating Properties |
|---|---|---|---|---|---|
| M100 | 100 | 0 | 0 | MTMS: Forms the primary siloxane network. | Reference coating with moderate hardness and hydrophobicity. |
| M75-D25 | 75 | 0 | 25 | DEDMS: Introduced to potentially increase hydrophobicity. | Negative effect on microstructure; did not improve mechanical or hydrophobic properties. mdpi.com |
| T-M100 | 75 | 25 | 0 | TEOS: Added to increase cross-link density and mechanical strength. | Increased hardness and Young's modulus. nih.govmdpi.com |
| T-M75-D25 | 56.25 | 25 | 18.75 | Combined system aiming for balanced properties. | TEOS stiffens the global system, but the addition of DEDMS as a precursor has a negative effect. nih.gov |
Data adapted from a study on Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. nih.gov
In more advanced applications, diethoxymethylsilane is a precursor for creating transparent hybrid organic-inorganic coatings for optics. For example, it has been condensed with zirconium propoxide to form a matrix for incorporating functional dyes like phthalocyanines. osti.gov It is also used in creating amorphous silicon oxycarbide (a-SiOC:H) thin films through processes like remote plasma chemical vapor deposition (RPCVD), demonstrating its versatility beyond conventional sol-gel methods. researcher.life
Mechanistic and Kinetic Investigations of Diethoxymethylsilicon Reactions
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for Diethoxymethylsilicon involves identifying the transient species that form during the reaction and analyzing the energy landscape of the reaction pathway, particularly the transition states.
Intermediate Species Identification
The hydrolysis and condensation of this compound proceed through several key intermediate species. The primary reaction is the hydrolysis of the ethoxy groups to form silanol (B1196071) groups. This reaction can be catalyzed by either acids or bases.
Under acidic conditions , the reaction is initiated by the protonation of an oxygen atom in one of the ethoxy groups. This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the formation of a positively charged pentacoordinate intermediate, or potentially a siliconium ion, although the latter is generally considered a high-energy species. The subsequent loss of an ethanol (B145695) molecule results in the formation of a silanol group (Si-OH). This process can occur sequentially for both ethoxy groups.
Under basic conditions , the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. This leads to the formation of a negatively charged pentacoordinate intermediate. This intermediate then rearranges, expelling an ethoxide ion to form the silanol group.
The primary intermediate species in the hydrolysis of this compound are therefore methyldiethoxysilanol and methyldisilanol . These silanol intermediates are highly reactive and readily participate in subsequent condensation reactions.
Condensation reactions involve the formation of siloxane (Si-O-Si) bonds. This can occur through two main pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and a molecule of ethanol.
These condensation reactions lead to the formation of oligomeric and polymeric species containing siloxane backbones.
Transition State Analysis in this compound Chemistry
For the hydrolysis reaction, both acid- and base-catalyzed mechanisms are thought to proceed through pentacoordinate silicon transition states .
In the acid-catalyzed mechanism , the transition state involves the incoming water molecule and the leaving ethanol molecule both weakly bonded to the central silicon atom. The geometry is likely a distorted trigonal bipyramid.
In the base-catalyzed mechanism , the transition state also involves a pentacoordinate silicon species, with the hydroxide ion attacking the silicon center. This mechanism is generally described as an SN2-Si type reaction. It has been suggested that in the presence of a base, a partial negative charge develops on the alkoxysilane in the first transition state, which then leads to a pentacoordinate intermediate. This intermediate subsequently breaks down via a second transition state to yield the silanol.
The energy of these transition states is influenced by steric and electronic factors. The methyl group and the remaining ethoxy group on the silicon atom in this compound will affect the stability of the transition state and thus the reaction rate. Computational chemistry, including Density Functional Theory (DFT), is a powerful tool for modeling these transition states and calculating their energies, which can then be used to predict reaction kinetics.
Kinetic Studies of this compound Reactivity
Kinetic studies are essential for quantifying the rates of this compound reactions and understanding how these rates are influenced by various factors.
Determination of Rate Laws and Rate Constants
The rate of hydrolysis of alkoxysilanes is often found to follow pseudo-first-order kinetics with respect to the silane (B1218182) concentration, especially when water is present in large excess. The general form of the rate law for the hydrolysis of an alkoxysilane like this compound can be expressed as:
Rate = k[this compound]m[H2O]n[Catalyst]p
where k is the rate constant, and m, n, and p are the reaction orders with respect to this compound, water, and the catalyst, respectively. Experimental studies on various alkoxysilanes have shown that the reaction is typically first order in the silane (m=1) nih.gov. The order with respect to water can vary.
The rate constants for the hydrolysis of alkoxysilanes are highly dependent on the reaction conditions, including pH, temperature, and solvent. For example, the hydrolysis of tetraethoxysilane (TEOS), a related compound, is significantly faster under acidic or basic conditions compared to neutral pH.
Below is a table illustrating typical rate constants for the acid-catalyzed hydrolysis of various alkoxysilanes. While specific data for this compound is not available, these values provide a general comparison of reactivity.
| Alkoxysilane | Catalyst | Rate Constant (L mol⁻¹ s⁻¹) |
| Tetraethoxysilane (TEOS) | HCl | 5.1 x 10⁻² |
| Methyltriethoxysilane | HCl | Data not available |
| Phenyltriethoxysilane | H₂SO₄ | Data not available |
This table is for illustrative purposes and shows the range of reactivity for different alkoxysilanes. The rate constants are highly dependent on the specific reaction conditions.
The condensation reaction kinetics are more complex, as they involve multiple reactive species (monomers, dimers, oligomers) and different reaction pathways (water-producing vs. alcohol-producing). The rate of condensation is also strongly influenced by the pH of the system.
Influence of Catalysts and Environmental Factors on Reaction Rates
Catalysts: Both acids and bases are effective catalysts for the hydrolysis and condensation of this compound.
Acid catalysts (e.g., HCl, H₂SO₄) protonate the ethoxy groups, making the silicon atom more susceptible to nucleophilic attack by water.
Base catalysts (e.g., NaOH, NH₄OH) provide hydroxide ions, which are strong nucleophiles that can directly attack the silicon atom.
The choice of catalyst can also influence the structure of the final condensed product. Generally, acid catalysis leads to more linear, chain-like polymers, while base catalysis results in more highly branched, cross-linked structures.
Environmental Factors: Several environmental factors can significantly impact the reaction rates of this compound:
pH: The rate of hydrolysis is at a minimum around neutral pH and increases significantly in both acidic and basic conditions.
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of both hydrolysis and condensation by providing more thermal energy to overcome the activation energy barrier.
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediate species and transition states, thereby influencing the reaction rates.
The following table summarizes the general effects of these factors on the reaction rates of alkoxysilanes, which can be extrapolated to this compound.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| Increasing Acidity (decreasing pH) | Increases | Increases |
| Increasing Basicity (increasing pH) | Increases | Increases |
| Increasing Temperature | Increases | Increases |
| Increasing Water Concentration | Generally increases hydrolysis rate | Can influence equilibrium |
Advanced Characterization Techniques for Diethoxymethylsilicon and Its Derivatives
Spectroscopic Analysis of Molecular Structures
Spectroscopy is a cornerstone in the chemical analysis of diethoxymethylsilane (B37029), offering detailed insights into its molecular architecture and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of diethoxymethylsilane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ²⁹Si, NMR provides unambiguous information about the chemical environment, connectivity, and relative abundance of atoms in the molecule. researchgate.net
The ¹H NMR spectrum of diethoxymethylsilane provides a distinct fingerprint. The proton directly attached to the silicon atom (Si-H) typically appears as a septet or multiplet due to coupling with the adjacent methyl and ethoxy protons. The ethoxy group protons (O-CH₂-CH₃) resolve into a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, a classic ethyl group pattern. The methyl group attached directly to the silicon (Si-CH₃) appears as a doublet, coupling with the Si-H proton.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Each unique carbon atom in the molecule produces a distinct signal, allowing for confirmation of the methyl and ethoxy groups. The chemical shifts are indicative of the bonding environment; for instance, the methylene carbon of the ethoxy group is shifted further downfield than the methyl carbon due to the deshielding effect of the adjacent oxygen atom.
| Nucleus | Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity |
| ¹H | Si-H | 4.6 - 4.7 | Septet (sp) |
| ¹H | O-CH₂ -CH₃ | 3.7 - 3.8 | Quartet (q) |
| ¹H | O-CH₂-CH₃ | 1.1 - 1.2 | Triplet (t) |
| ¹H | Si-CH₃ | 0.1 - 0.2 | Doublet (d) |
| ¹³C | O-CH₂ -CH₃ | 58 - 59 | - |
| ¹³C | O-CH₂-CH₃ | 18 - 19 | - |
| ¹³C | Si-CH₃ | -4 to -5 | - |
Data compiled from publicly available spectral databases. researchgate.netresearchgate.net
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. specialchem.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. specialchem.com
For diethoxymethylsilane, key vibrational modes confirm its structure:
Si-H Vibration : A prominent and characteristic band for the silicon-hydride bond is observed. The stretching vibration (ν) typically appears as a sharp, strong absorption in the IR spectrum around 2150-2170 cm⁻¹. The bending vibration (δ) is found at lower wavenumbers, often in the 800-900 cm⁻¹ region.
C-H Vibrations : Stretching vibrations of the methyl and ethyl groups are observed in the 2850-3000 cm⁻¹ region.
Si-O-C Vibrations : The asymmetric stretching of the silicon-oxygen-carbon linkage gives rise to a very strong and broad absorption band in the IR spectrum, typically between 1070 and 1100 cm⁻¹. This is often the most intense feature in the spectrum.
C-O Stretching : The C-O single bond stretch within the ethoxy group also contributes to the complex of bands in the 1000-1100 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. For instance, the symmetric Si-O-C stretch can be more readily identified using Raman spectroscopy.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) (IR) | Intensity |
| Stretching (ν) | Si-H | 2160 - 2170 | Strong, Sharp |
| Stretching (ν) | C-H (in CH₂, CH₃) | 2850 - 3000 | Strong |
| Asymmetric Stretch (νₐₛ) | Si-O-C | 1070 - 1100 | Very Strong, Broad |
| Bending (δ) | Si-H | 800 - 900 | Medium |
| Rocking (ρ) | Si-CH₃ | ~775 | Medium |
Data interpreted from representative spectra of alkoxysilanes. researchgate.nethmroyal.com
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. googleapis.com For diethoxymethylsilane, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass (134.25 g/mol ), confirming its molecular weight. researchgate.net
The true power of MS in structural elucidation lies in the analysis of fragmentation patterns. cfmats.com The molecular ion is energetically unstable and breaks apart in predictable ways, providing a structural puzzle that can be reassembled. core.ac.uk Common fragmentation pathways for diethoxymethylsilane include:
Loss of an Ethoxy Group (-OC₂H₅) : Cleavage of a Si-O bond results in a prominent fragment ion at m/z 89 (M - 45). This is often the base peak (the most intense peak) in the spectrum.
Loss of a Methyl Group (-CH₃) : Cleavage of the Si-C bond leads to a fragment at m/z 119 (M - 15).
Loss of an Ethyl Group (-C₂H₅) : Fragmentation within the ethoxy group can lead to the loss of an ethyl radical, resulting in a peak at m/z 105 (M - 29).
Loss of Hydrogen (-H) : Loss of the hydride from the silicon atom can produce a fragment at m/z 133 (M - 1).
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 134 | [CH₃SiH(OC₂H₅)₂]⁺ | (Molecular Ion) |
| 119 | [SiH(OC₂H₅)₂]⁺ | •CH₃ |
| 105 | [CH₃SiH(O)(OC₂H₅)]⁺ | •C₂H₅ |
| 89 | [CH₃SiH(OC₂H₅)]⁺ | •OC₂H₅ |
Fragmentation patterns are predicted based on established principles for alkoxysilanes. researchgate.nettainstruments.com
Rheological Characterization of Diethoxymethylsilicon-Containing Formulations
While diethoxymethylsilane itself is a low-viscosity liquid, it is a key precursor in the formulation of more complex materials, such as protective coatings, adhesives, and sealants, often through a sol-gel process. researchgate.net Rheology, the study of the flow and deformation of matter, is critical for understanding how these formulations behave during processing, application, and curing. libretexts.org
Formulations based on diethoxymethylsilane, such as those created via sol-gel chemistry, undergo a transition from a liquid-like "sol" to a solid-like "gel". This transition is characterized by changes in viscoelastic properties, which are measured using oscillatory rheometry. Two key parameters are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. gmidental.com
During the initial stages of the sol-gel reaction (hydrolysis and early condensation), the formulation behaves as a viscous liquid, with G'' being significantly greater than G'. As the siloxane network builds and crosslinking proceeds, G' increases rapidly. The gel point is often defined as the crossover point where G' = G'', signifying the transition to a continuous, sample-spanning network. In the fully cured material, G' is several orders of magnitude higher than G'', indicating a predominantly elastic solid. These measurements are crucial for determining pot life, curing time, and the final mechanical properties of the material.
| Stage of Formulation | Dominant Modulus | Description of Material State | Typical G'/G'' Relationship |
| Precursor Solution (Sol) | Loss Modulus (G'') | Viscous Liquid | G'' > G' |
| Gelation Point | - | Liquid-to-Solid Transition | G' = G'' |
| Cured Material (Gel) | Storage Modulus (G') | Elastic Solid | G' >> G'' |
This table describes the typical evolution of viscoelastic properties during a sol-gel process.
The flow behavior of diethoxymethylsilane-containing formulations is critical for their application. researchgate.net For example, a coating must flow easily under the high shear of spraying or brushing but resist sagging under the low shear of gravity once applied. This requires non-Newtonian fluid behavior, specifically shear-thinning (or pseudoplasticity), where viscosity decreases as the shear rate increases.
This behavior is studied by measuring viscosity across a range of shear rates. A typical flow curve for a sol-gel formulation shows a "Newtonian plateau" at very low shear rates where viscosity is constant. As the shear rate increases, the developing polymer networks or particle agglomerates align with the flow, reducing resistance and causing the viscosity to drop. At very high shear rates, a second, lower Newtonian plateau may be reached. Understanding this relationship allows formulators to tailor the material for specific application methods, ensuring good workability and final film quality. For instance, studies on similar systems using methyltriethoxysilane (MTES) show this characteristic shear-thinning behavior as the sol-gel network develops. researchgate.net
| Shear Rate Range | Typical Behavior | Dominant Mechanism |
| Low Shear (e.g., < 0.1 s⁻¹) | High, often constant viscosity | Randomly oriented polymer network; inter-particle forces dominate. |
| Medium Shear (e.g., 1 - 100 s⁻¹) | Shear-thinning (viscosity decreases) | Alignment of polymer chains/particles with the direction of flow. |
| High Shear (e.g., > 1000 s⁻¹) | Low, often constant viscosity | Maximum alignment achieved; flow is dominated by solvent and dispersed phase. |
This table illustrates the typical shear-dependent properties of a silane-based coating formulation.
Structural Analysis of this compound-Derived Materials
Materials derived from the hydrolysis and condensation of this compound, typically through sol-gel processes, result in organosilica networks with complex structures. The characterization of these materials is crucial for understanding their properties and performance. Advanced analytical techniques provide detailed insights into their crystalline nature, surface and internal morphology, and porous architecture.
X-ray Diffraction (XRD) for Crystalline and Amorphous Phases
X-ray Diffraction (XRD) is a primary technique used to investigate the atomic and molecular structure of materials. It distinguishes between ordered crystalline phases, which produce sharp diffraction peaks, and disordered amorphous phases, which generate broad scattering halos. nasa.gov
Materials synthesized from this compound and similar alkoxysilane precursors, such as methyltrimethoxysilane (B3422404) (MTMS), are predominantly amorphous. researchgate.net The sol-gel process, involving hydrolysis and stochastic condensation reactions, leads to the formation of a three-dimensional siloxane (Si-O-Si) network without long-range periodic order.
The resulting XRD pattern of a this compound-derived xerogel or aerogel typically shows a broad, diffuse hump over a wide range of 2θ angles, which is the hallmark of an amorphous solid. This lack of sharp peaks indicates the absence of a regular, repeating crystal lattice. The position of the main halo can give some information about the average distance between the silicon atoms in the network. The analysis confirms that the material is a glass-like organosilica rather than a crystalline ceramic.
Table 1: Comparison of XRD Patterns for Crystalline and Amorphous Siloxane-Based Materials
| Feature | Crystalline Material (e.g., Quartz) | Amorphous this compound-Derived Material |
| Pattern | Series of sharp, well-defined peaks | A single broad, diffuse halo |
| Structural Order | Long-range atomic order (crystal lattice) | Short-range order only |
| Interpretation | Peak positions relate to specific lattice planes (Bragg's Law) | Halo indicates a lack of periodicity and a glassy state |
Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Features
Electron microscopy techniques are indispensable for visualizing the structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM) provides information on the surface morphology and microstructure, while Transmission Electron Microscopy (TEM) reveals details about the internal structure, particle size, and pore network. researchgate.net
For materials derived from this compound, SEM analysis often reveals a microstructure composed of aggregated primary nanoparticles, forming a porous, three-dimensional network. In the case of aerogels derived from the related precursor MTMS, this structure is often described as a "pearl necklace-like" arrangement, with spherical particles interconnected to form a highly porous framework. mdpi.com SEM can visualize the size of the aggregate clusters and the macroporosity of the gel.
TEM provides higher resolution, allowing for the characterization of the primary nanoparticles themselves and the nature of the connections between them. It can resolve the mesopores within the network and confirm the absence of crystalline domains, corroborating XRD findings. uj.ac.za
Table 2: Morphological and Nanoscale Features of Methylsilsesquioxane Aerogels Observed by Electron Microscopy
| Feature | Observation Method | Typical Description | Scale |
| Overall Microstructure | SEM | "Pearl necklace-like" 3D network of aggregated particles. mdpi.com | Micrometer (μm) |
| Particle Shape | SEM / TEM | Generally spherical primary particles. mdpi.com | Nanometer (nm) to Micrometer (μm) |
| Interparticle Connections | TEM | Narrow interparticle "necks" formed during condensation. | Nanometer (nm) |
| Porosity | SEM / TEM | Interconnected network of macro- and mesopores. | Nanometer (nm) to Micrometer (μm) |
| Crystallinity | TEM | Uniformly amorphous structure with no lattice fringes observed. | Nanometer (nm) |
Porosity and Surface Area Analysis
The porosity and specific surface area are defining characteristics of materials derived from this compound, particularly when prepared as aerogels or xerogels. These properties are most commonly determined by gas sorption analysis, with the data often analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution. nih.gov
The technique involves the physisorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, an adsorption-desorption isotherm is generated. The shape of this isotherm provides information about the porous nature of the material. Materials like methylsilsesquioxane aerogels exhibit Type IV isotherms, characteristic of mesoporous materials. researchgate.net
These materials are known for their exceptionally high porosity and large surface areas, which arise from the fine, interconnected network of siloxane particles. mdpi.com The methyl groups attached to the silicon atoms provide hydrophobicity, which helps in maintaining the porous structure during drying.
Table 3: Typical Porosity and Surface Area Data for Methylsilsesquioxane Aerogels
| Property | Typical Range | Unit | Analytical Method |
| Specific Surface Area (BET) | 500 - 1200 | m²/g | N₂ Physisorption mdpi.com |
| Porosity | 80 - 99.9 | % | Calculated from bulk and skeletal densities mdpi.com |
| Bulk Density | 30 - 180 | mg/cm³ | Gravimetric mdpi.com |
| Pore Volume | 1 - 5 | cm³/g | N₂ Physisorption mdpi.com |
| Pore Type | Mesoporous | - | Isotherm Analysis nih.gov |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For polymers and hybrid materials derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for determining thermal stability, decomposition pathways, and phase transitions.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com It is used to determine the thermal stability of materials and to study the kinetics of their decomposition.
For an organosilica material derived from this compound, the TGA thermogram typically shows several weight loss stages. An initial small weight loss below 200°C is usually attributed to the desorption of physically adsorbed water and residual solvents. The primary decomposition occurs at higher temperatures, generally above 300°C. This major weight loss corresponds to the thermal degradation of the organic (methyl) groups attached to the silicon backbone. mdpi.com In an inert atmosphere, this process results in the formation of a silicon oxycarbide ceramic residue, while in an oxidizing atmosphere (air), the organic groups are combusted, leaving a pure silica (B1680970) (SiO₂) residue.
For example, TGA of methylsilsesquioxane aerogels shows a significant weight loss event around 400°C, which is attributed to the oxidation of the methyl groups. mdpi.com The high residual mass at elevated temperatures is characteristic of siloxane-based materials, reflecting their conversion to a stable ceramic-like material.
Table 4: Representative TGA Decomposition Data for Polysiloxane-Based Materials
| Temperature Range | Atmosphere | Observed Event | Typical Weight Loss (%) |
| 50 - 200 °C | Nitrogen / Air | Loss of adsorbed water/solvent | 1 - 5% |
| 300 - 500 °C | Nitrogen / Air | Decomposition/oxidation of organic (methyl) groups. mdpi.com | 5 - 15% |
| > 500 °C | Nitrogen / Air | Formation of stable residue (silicon oxycarbide or silica) | - |
| Final Residue at 800 °C | Air | High (approaching theoretical SiO₂ content) | - |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as glass transitions, crystallization, and melting. polymerphysics.net
For polymeric materials derived from siloxane precursors, DSC is crucial for identifying key phase transitions. Polydimethylsiloxane (PDMS), a closely related polymer, exhibits several distinct thermal events in a DSC thermogram. Upon heating from a low temperature, a step change in the heat capacity indicates the glass transition (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state. dtic.mil This is often followed by an exothermic peak corresponding to "cold crystallization," where the amorphous polymer chains gain enough mobility to organize into crystalline domains. Finally, an endothermic peak at a higher temperature signifies the melting of these crystalline regions. dtic.mil
The glass transition temperature for PDMS is typically observed at approximately -126 °C, reflecting the high flexibility of the Si-O-Si backbone. dtic.mil The presence and temperatures of crystallization and melting peaks are dependent on the polymer's molecular weight and thermal history. dtic.mil
Table 5: Phase Transition Temperatures for Polydimethylsiloxane (PDMS) as Determined by DSC
| Thermal Event | Phenomenon | Typical Temperature | Reference |
| Glass Transition (Tg) | Transition from glassy to rubbery state | ~ -126 °C | dtic.mil |
| Cold Crystallization (Tcc) | Exothermic crystallization upon heating | ~ -80 °C | dtic.mil |
| Melting (Tm) | Endothermic melting of crystalline domains | -50 to -40 °C | dtic.mil |
Computational and Theoretical Approaches in Diethoxymethylsilicon Research
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for investigating the properties and behavior of Diethoxymethylsilicon from the atomic scale upwards. These methods allow researchers to probe aspects of the molecule and its derivatives that are difficult or impossible to observe through experimental means alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the reactivity of molecules like this compound by analyzing their electronic properties.
A DFT study investigating the interaction of this compound (DEMS) with a hydrogen-terminated silicon (001) surface revealed insights into its bond dissociation energies. The calculations showed that the O-C bond is the most likely to break, suggesting a key step in the surface reaction and subsequent film formation. researcher.life This information is critical for understanding the initial stages of chemical vapor deposition processes using this compound as a precursor.
While specific DFT data for isolated this compound is not extensively published, studies on analogous organosilanes like 3-glycidoxypropyltrimethoxysilane (GPTMS) demonstrate the utility of DFT. For GPTMS, DFT calculations have been used to identify multiple stable conformations and to assign vibrational bands in its infrared and Raman spectra. researchgate.netnih.gov Such analyses provide a foundational understanding of the molecule's structural preferences and energy landscape, which are key to understanding its reactivity.
Furthermore, DFT is employed to calculate global reactivity parameters. For instance, in studies of other organic molecules, DFT calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to determine the energy gap, which is a crucial indicator of chemical reactivity and stability. researchgate.net Similar calculations for this compound would elucidate its electrophilic and nucleophilic sites, predicting how it will interact with other chemical species.
Table 1: Calculated Bond Dissociation Energies for this compound (DEMS)
| Bond | Dissociation Energy (eV) |
| O-C | 3.98 |
| Si-H | 4.12 |
| Si-C | 4.35 |
| C-H | 4.45 |
| Si-O | 5.21 |
| C-C | 5.67 |
This table is based on data from a DFT study on the interaction of DEMS with a Si(001) surface and indicates the O-C bond as the most probable to dissociate. researcher.life
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This approach is particularly useful for understanding the behavior of materials derived from this compound, such as silicon oxycarbide (SiOC:H) films.
Reactive molecular dynamics simulations have been employed to study the initial stages of polycondensation of various alkoxysilane precursors, which is the fundamental process for forming polysiloxane networks from molecules like this compound. These simulations have revealed two primary mechanisms for the growth of siloxane structures: monomer addition and cluster-cluster aggregation. nih.gov
The chemical structure of the alkoxysilane precursor, including the steric bulk of the groups attached to the silicon atom, has a significant impact on the rates of hydrolysis and condensation reactions. nih.gov For instance, simulations comparing tetramethoxysilane, trimethoxysilane, and methyltrimethoxysilane (B3422404) showed that the presence of less reactive methyl groups in place of methoxy groups slows down the condensation process. nih.gov This insight is directly applicable to this compound, where the methyl group would similarly influence its polymerization behavior and the resulting material properties.
Prediction of Reaction Pathways and Energetics
Computational chemistry plays a crucial role in mapping out the potential reaction pathways of this compound and determining the energy changes associated with these transformations. This is particularly important for understanding its hydrolysis and condensation reactions, which are central to its application in sol-gel processes and as a crosslinking agent.
DFT calculations have been used to simulate the hydrolysis of methyltriethoxysilane, a closely related compound, and its subsequent reaction with cellulose surfaces. These studies compute the activation energies for various reaction steps, including the initial hydrolysis of the ethoxy groups and the condensation of the resulting silanols with hydroxyl groups on the substrate. ncsu.edu
For the reaction of hydrolyzed methyltriethoxysilane with cellulose in an ethanol (B145695) solution, the activation energy for the grafting reaction (de-ethanolization) was found to be higher than for the condensation reaction (dehydration). ncsu.edu This suggests that once hydrolysis has occurred, the condensation of silanol (B1196071) groups is a more favorable process. Such computational predictions are invaluable for optimizing reaction conditions to achieve desired material properties.
Table 2: Calculated Activation Energies for Methyltriethoxysilane Reactions on Cellulose
| Reaction Type | Reactant Species | Activation Energy (kJ/mol) |
| Grafting (De-ethanolization) | Partially Hydrolyzed Silane (B1218182) | 22.9 |
| Condensation (Dehydration) | Fully Hydrolyzed Silane | Lower than grafting |
This table presents illustrative data from a DFT study on a related compound, methyltriethoxysilane, to demonstrate the type of energetic predictions made through computational methods. ncsu.edu
Structure-Property Relationship Studies through Computational Methods
Computational methods are also used to establish quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR models can predict properties such as boiling point, density, and refractive index based on calculated molecular descriptors.
While specific QSPR studies focused solely on this compound are not prevalent, the methodology has been applied to broader classes of organic compounds, including silanes. These studies typically involve calculating a range of molecular descriptors, such as topological indices, constitutional descriptors, and quantum-chemical descriptors, and then using statistical methods like multiple linear regression to build a predictive model. arxiv.orgresearchgate.net
For example, a QSPR study on a large set of diverse organic compounds successfully predicted their boiling points using a stochastic gradient boosting model based on 2D descriptors. researchgate.net The principles of this approach could be applied to a dataset of alkoxysilanes to develop a model that could accurately predict the boiling point of this compound.
Furthermore, computational studies can elucidate the relationship between the molecular structure of organosilanes and their performance in specific applications. For instance, the structure of an organosilane, including the length of its alkyl chain and the number of hydrolyzable groups, has been shown to directly impact the hydrophobicity of mineral surfaces they are applied to. ncsu.edu Computational modeling can help to quantify these relationships, aiding in the design of new organosilanes with tailored surface modification properties.
Emerging Research Areas and Future Perspectives for Diethoxymethylsilicon
Novel Synthetic Applications in Organosilicon Chemistry
Diethoxymethylsilicon is increasingly utilized as a strategic reagent in a multitude of organosilicon and organic synthesis reactions. Its utility stems from the reactive silicon-hydrogen bond and the hydrolyzable ethoxy groups, which allow for a diverse range of chemical transformations.
Key applications in this area include:
Hydrosilylation Reactions: It serves as a hydrosilylating agent for alkenes and alkynes, a fundamental process for creating carbon-silicon bonds. These reactions are often catalyzed by transition metals, such as rhodium, and are pivotal in the synthesis of more complex organosilanes. fishersci.cachemicalbook.com
Reduction of Carbonyl Compounds: this compound is employed as a selective reducing agent for aldehydes and ketones. fishersci.cachemicalbook.com This application is crucial in the synthesis of fine chemicals and pharmaceuticals, where precise control over reactive functional groups is necessary.
Catalytic Reactions: The compound is a key component in various catalytic systems. For instance, it is used in rhodium-catalyzed silylcarbocyclization and tandem reductive aldol (B89426) reactions. fishersci.cachemicalbook.com In copper-catalyzed reactions, it has been instrumental in the hydroamination of alkenes, providing a pathway to chiral amines with high efficiency and stereoselectivity. organic-chemistry.org
Precursor to Complex Molecules: It is a building block for more intricate molecules. For example, it reacts with phthalimide (B116566) to prepare N,N′-methylsilanediyl-bis-phthalimide. fishersci.cachemicalbook.com
The following table summarizes selected synthetic applications of this compound, highlighting its versatility.
| Application | Catalyst/Reagent | Substrate | Product Type | Reference |
| Hydrosilylation | Rhodium complexes | Alkenes | Alkylsilanes | fishersci.cachemicalbook.com |
| Conjugate Reduction | Rhodium(bisoxazolinylphenyl) complexes | α,β-unsaturated aldehydes | Saturated aldehydes | organic-chemistry.org |
| Hydroamination | Copper hydride (CuH) | Alkenes | Chiral amines | organic-chemistry.org |
| Silylcarbocyclization | Rhodium catalyst | Not specified | Cyclic silicon-containing compounds | fishersci.cachemicalbook.com |
Development of Advanced Functional Materials with Tailored Properties
The role of this compound as a precursor and modifying agent is central to the development of advanced materials with precisely controlled properties. Its incorporation into material structures can significantly enhance their performance for specific applications.
Emerging research in this domain includes:
Low-Dielectric Constant (low-k) Films: In the electronics industry, this compound is a precursor for plasma-enhanced chemical vapor deposition (PECVD) of low-k films. These films are essential as interlayer dielectrics in integrated circuits, and those derived from this compound have demonstrated superior electrical performance and thermal stability compared to films made from other precursors like trimethylsilane.
Surface Modification and Coatings: As a surface-modifying agent, it improves the adhesion, water resistance, and corrosion resistance of coatings. innospk.comdakenchem.com It can be applied to various substrates, including metals, glass, and plastics, to form a durable siloxane layer. dakenchem.com
Functionalized Polymer Films: this compound is used in sol-gel processes to create functionalized thin films. For example, it has been used to coat polylactide (PLA) films, which are then further modified to improve properties like hydrophilicity and antifouling efficiency for potential medical applications.
Silicon Oxycarbide (SiOC) Thin Films: It is a precursor for producing amorphous silicon oxycarbide thin films through remote plasma chemical vapor deposition (RPCVD). These films exhibit excellent physical properties, making them suitable as dielectric materials or for encapsulation applications.
The table below details the properties of advanced functional materials developed using this compound.
| Material | Fabrication Method | Key Properties | Potential Application |
| Low-k Films | PECVD | Superior electrical performance, thermal stability | Interlayer dielectrics in integrated circuits |
| Functionalized PLA Films | Sol-gel process | Improved hydrophilicity, antifouling | Medical devices and biocompatible materials |
| Silicon Oxycarbide Films | RPCVD | High density, good adhesion, low friction | Dielectric coatings, encapsulation |
| Protective Coatings | Surface treatment | Enhanced adhesion, water and corrosion resistance | Industrial and automotive coatings |
This compound in Sustainable Chemistry Initiatives
While not always explicitly labeled under "sustainable chemistry," the applications of this compound align with several key principles of green chemistry, which seeks to reduce the environmental impact of chemical processes. nih.govmdpi.comjctjournal.com
Contributions to sustainable chemistry include:
Atom Economy: Its use in catalytic hydrosilylation and reduction reactions often leads to high atom economy, as the majority of the atoms from the reactants are incorporated into the final product, minimizing waste.
Energy Efficiency: Many reactions involving this compound, such as copper-catalyzed hydroaminations, can be carried out under mild conditions, reducing energy consumption compared to more traditional synthetic routes. organic-chemistry.org
Development of Durable Materials: By enhancing the durability and resistance of coatings and materials, this compound contributes to the longevity of products, which is a core tenet of sustainability. innospk.comdakenchem.com This reduces the need for frequent replacement and the associated consumption of resources.
Integration with Additive Manufacturing and Advanced Fabrication Techniques
Additive manufacturing, or 3D printing, is revolutionizing how objects are designed and created. Silicones, a class of polymers for which this compound can be a precursor, are increasingly used in additive manufacturing to produce flexible and durable parts. elkem.commdpi.com
The integration of this compound in this field is primarily through its role in synthesizing the specialized silicone polymers used in these processes:
Precursor for 3D-Printable Silicones: this compound is a building block in the synthesis of custom silicone polymers that are formulated into inks and resins for 3D printing. These silicones are designed to have specific viscosities and curing properties suitable for techniques like direct ink writing (DIW). llnl.gov
Tailoring Material Properties for 3D Printing: The chemical structure of the silicone precursors, including the use of compounds like this compound, allows for the fine-tuning of the mechanical properties of the final 3D-printed objects, such as hardness, tensile strength, and elongation. elkem.commdpi.com
Applications in Diverse Fields: 3D-printed silicone parts are finding applications in areas such as healthcare for creating patient-specific medical devices, as well as in aerospace and electronics for prototyping and manufacturing complex components. elkem.com
The following table provides an overview of the role of silicones, derived from precursors like this compound, in additive manufacturing.
| Additive Manufacturing Technology | Silicone Material Type | Key Characteristics | Example Applications | Reference |
| Direct Ink Writing (DIW) | Silicone Inks/Resins | Tunable viscosity, controlled curing | Soft robotics, flexible electronics, medical implants | llnl.gov |
| Material Extrusion | Liquid Silicone Rubber (LSR) | Thermal and chemical stability, biocompatibility | Seals, gaskets, prosthetics, anatomical models | elkem.commdpi.com |
Multidisciplinary Research Directions Involving this compound
The unique properties of this compound and the materials derived from it are fostering research at the intersection of chemistry, materials science, biology, and engineering.
Promising multidisciplinary research directions include:
Biotechnology and Medical Devices: The use of this compound in creating biocompatible and antifouling surfaces on medical-grade polymers like PLA is a significant area of research. These materials have the potential to reduce infections and improve the performance of medical implants and devices.
Biosensors: Organosilicon materials derived from precursors like this compound are being explored for the development of biosensitive membranes. These membranes can encapsulate microorganisms and be used in biosensors for applications such as monitoring water quality.
Soft Robotics: The development of 3D-printable, flexible silicone elastomers opens up new possibilities in the field of soft robotics. These materials allow for the creation of robots with more life-like movements and the ability to interact safely with humans.
Advanced Electronics: The continuous drive for smaller and more powerful electronic devices necessitates the development of new materials. This compound's role in producing low-k dielectric films is crucial for the next generation of semiconductors.
Q & A
Q. What are the established methodologies for synthesizing diethoxymethylsilicon, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound synthesis typically involves hydrolysis-condensation reactions of alkoxysilane precursors. Key variables include temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol vs. toluene), and catalyst type (acidic or basic conditions). Yield and purity can be quantified via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document stoichiometric ratios, reaction time, and purification steps (e.g., distillation or recrystallization) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies Si-O-Si and Si-C bonding (peaks at ~1000–1100 cm⁻¹ and ~1250 cm⁻¹, respectively). NMR spectroscopy (¹H, ¹³C, and ²⁹Si) provides molecular confirmation: ethoxy groups appear as triplets at ~1.2 ppm (¹H) and ~18 ppm (¹³C), while the methyl-silicon moiety resonates at ~0.5 ppm (¹H) and −10 to −20 ppm (²⁹Si). Cross-validate results with mass spectrometry (MS) for molecular weight confirmation .
Q. What are the stability profiles of this compound under varying environmental conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to humidity (e.g., 75% RH), heat (40–80°C), and UV light. Monitor degradation via thermogravimetric analysis (TGA) and HPLC. For hydrolytic stability, track silanol (Si-OH) formation using FTIR. Control experiments should include inert atmosphere comparisons to isolate oxidation effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) complement experimental studies of this compound’s reactivity?
Methodological Answer: Density functional theory (DFT) calculations predict reaction pathways, such as hydrolysis activation energies or intermediate stability. Validate models by comparing calculated vibrational spectra (IR) or NMR chemical shifts with experimental data. Use software like Gaussian or ORCA, and ensure basis sets (e.g., 6-31G*) are appropriate for silicon-containing systems .
Q. What strategies resolve contradictions in spectroscopic data between this compound and its derivatives?
Methodological Answer: Contradictions may arise from impurities or isomerism. Employ high-resolution MS to confirm molecular formulas. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or variable-temperature NMR. Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents) and compare results across independent labs .
Q. How can this compound be integrated into hybrid materials, and what metrics assess interfacial interactions?
Methodological Answer: Incorporate this compound into sol-gel matrices or polymer composites. Use scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to map silicon distribution. Quantify interfacial adhesion via peel tests or dynamic mechanical analysis (DMA). Spectroscopic ellipsometry can measure thin-film uniformity .
Q. What statistical approaches are optimal for analyzing kinetic data in this compound polymerization studies?
Methodological Answer: Apply non-linear regression to fit kinetic models (e.g., Arrhenius or Michaelis-Menten) to time-resolved viscosity or molecular weight data. Use ANOVA to compare rate constants across catalysts. Report confidence intervals and residuals to assess model validity. Tools like Python’s SciPy or R facilitate robust statistical analysis .
Data Presentation & Reproducibility
Q. What are best practices for presenting this compound research data in peer-reviewed journals?
Methodological Answer: Prioritize clarity: use tables for quantitative results (e.g., reaction yields, thermal stability) and figures for trends (e.g., Arrhenius plots). Avoid duplicating data in text and visuals. For crystallography or complex spectra, include high-resolution images in supplementary materials. Adhere to journal-specific formatting for compound numbering and units .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Methodological Answer: Document all experimental parameters (e.g., stirring speed, heating rate) and raw data in supplementary files. Use standardized reagents from certified suppliers. Share characterization spectra in open repositories (e.g., Zenodo) with metadata. Collaborate with external labs for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
